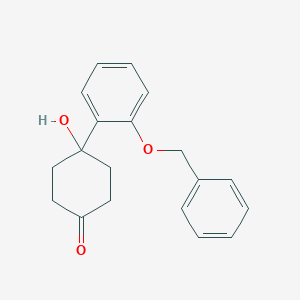
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a benzyloxy-phenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one typically involves the following steps:
Formation of the Benzyloxy-phenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-benzyloxy-phenol.
Cyclohexanone Derivative Formation: The 2-benzyloxy-phenol is then reacted with cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-(2-Benzyloxy-phenyl)-cyclohexanone.
Reduction: 4-(2-Benzyloxy-phenyl)-4-hydroxy-cyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.
Comparación Con Compuestos Similares
4-(2-Methoxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(2-Hydroxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness: 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C19H20O3 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H20O3/c20-16-10-12-19(21,13-11-16)17-8-4-5-9-18(17)22-14-15-6-2-1-3-7-15/h1-9,21H,10-14H2 |
Clave InChI |
GYRZNIQYTSIDBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C2=CC=CC=C2OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile](/img/structure/B8551835.png)
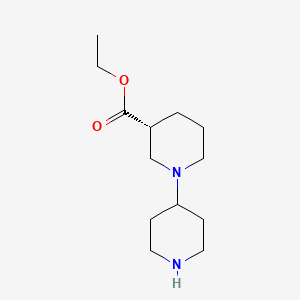
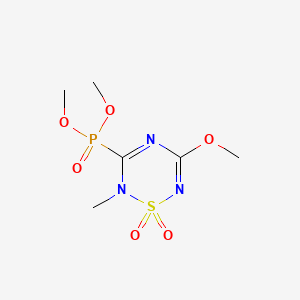
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-benzothiophene](/img/structure/B8551853.png)
![5-Chloro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzenamine](/img/structure/B8551855.png)
![methyl 2-((tert-butoxycarbonyl)((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B8551866.png)
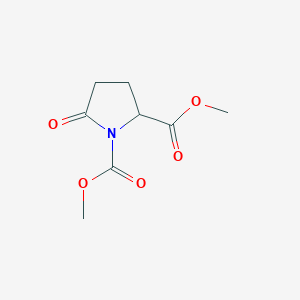
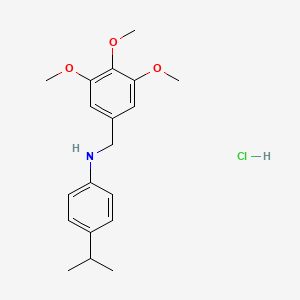
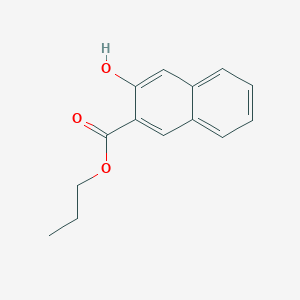
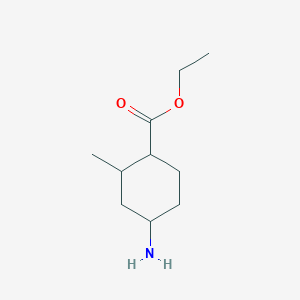
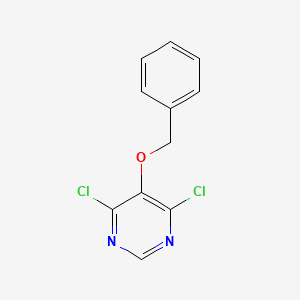
![3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid](/img/structure/B8551931.png)
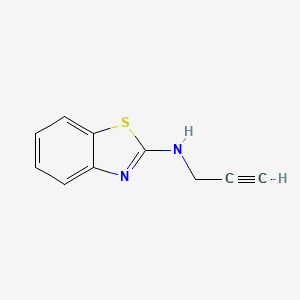
![[2-Fluoro-3-(3-methoxyazetidin-1-yl)phenyl]methanol](/img/structure/B8551945.png)
